molecular formula C25H23ClN2O3 B10910127 4-chloro-1-(3-methoxybenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-methoxybenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10910127
M. Wt: 434.9 g/mol
InChI Key: IYOAEDXVWABYAS-UHFFFAOYSA-N
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Description

3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorinated and methoxylated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the chloro and methoxy groups.

    Etherification: The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENOL
  • 3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL ETHYL ETHER
  • 3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL PROPYL ETHER

Uniqueness

The uniqueness of 3-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

4-chloro-3,5-bis(2-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2O3/c1-29-18-10-8-9-17(15-18)16-28-25(20-12-5-7-14-22(20)31-3)23(26)24(27-28)19-11-4-6-13-21(19)30-2/h4-15H,16H2,1-3H3

InChI Key

IYOAEDXVWABYAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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